N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a thiazole ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and benzamide precursors under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including material science and catalysis.
Mechanism of Action
The mechanism by which N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide
- N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)propionamide
Uniqueness
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable subject for further research and application.
Biological Activity
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H21N2O5S2
- Molecular Weight : 428.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and the introduction of the 4-methylphenyl group. The reaction conditions require specific catalysts and solvents to achieve high purity and yield. Advanced purification techniques such as chromatography are commonly employed.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- Bacterial Activity : Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Some derivatives have also been tested against fungal strains, demonstrating promising antifungal properties.
Microorganism | Activity |
---|---|
Escherichia coli | Inhibition |
Staphylococcus aureus | Inhibition |
Fungal Strains | Moderate Activity |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may interact with specific cellular pathways involved in cancer cell proliferation and survival.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It could also interact with cellular receptors, influencing signal transduction pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives demonstrated that modifications in the thiazole ring significantly affected antimicrobial potency. The most active compounds were those with electron-withdrawing groups on the phenyl ring.
- Anticancer Screening : A series of in vitro tests showed that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The presence of the thiazole moiety was crucial for this activity.
Properties
IUPAC Name |
N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSGMVPYCGQGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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